REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4]([CH:6]=[O:7])[C:3]2[CH:8]=[CH:9][CH:10]=[CH:11][C:2]1=2.C(O)(=O)C.[N+:16]([O-])([OH:18])=[O:17]>C(OC(=O)C)(=O)C>[N+:16]([C:10]1[CH:9]=[CH:8][C:3]2[C:4]([CH:6]=[O:7])=[CH:5][S:1][C:2]=2[CH:11]=1)([O-:18])=[O:17]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C(=C1)C=O)C=CC=C2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction at 0°-5° C
|
Type
|
ADDITION
|
Details
|
the addition of the reagents
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The resulting oil was treated with ethanol
|
Type
|
CUSTOM
|
Details
|
A solid formed
|
Type
|
FILTRATION
|
Details
|
which was recovered by filtration
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(SC=C2C=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |